molecular formula C26H32N4O B170715 1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)- CAS No. 150358-83-1

1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)-

Cat. No.: B170715
CAS No.: 150358-83-1
M. Wt: 416.6 g/mol
InChI Key: VAFQNFGVNZIBOO-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the benzyl and phenyl groups: These groups are introduced through nucleophilic substitution reactions.

    Amination: The cyclohexylamino group is introduced via an amination reaction, often using cyclohexylamine as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting beta-secretase 1 (BACE1), an enzyme involved in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. These peptides aggregate to form plaques, a hallmark of Alzheimer’s disease. By inhibiting BACE1, the compound reduces the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)- is unique due to its specific substitution pattern and spirocyclic structure, which confer high potency and selectivity as a BACE1 inhibitor. The presence of the benzyl and phenyl groups enhances its binding affinity to the enzyme, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

8-benzyl-4-cyclohexylimino-1-phenyl-1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O/c31-25-28-24(27-22-12-6-2-7-13-22)26(30(25)23-14-8-3-9-15-23)16-18-29(19-17-26)20-21-10-4-1-5-11-21/h1,3-5,8-11,14-15,22H,2,6-7,12-13,16-20H2,(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFQNFGVNZIBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2C3(CCN(CC3)CC4=CC=CC=C4)N(C(=O)N2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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